molecular formula C19H14O3 B13950479 2-Acetyl-1-naphthyl benzoate CAS No. 63450-44-2

2-Acetyl-1-naphthyl benzoate

Cat. No.: B13950479
CAS No.: 63450-44-2
M. Wt: 290.3 g/mol
InChI Key: DPEZTQNZBJBTSI-UHFFFAOYSA-N
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Description

2-Acetyl-1-naphthyl benzoate: is an organic compound with the molecular formula C19H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetyl group and a benzoate ester group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-1-naphthyl benzoate typically involves the acylation of 2-acetyl-1-naphthol with benzoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where 2-acetyl-1-naphthol reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-1-naphthyl benzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitronium ions (NO2+) can be used in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of 2-carboxy-1-naphthyl benzoate.

    Reduction: Formation of 2-(1-hydroxyethyl)-1-naphthyl benzoate.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Acetyl-1-naphthyl benzoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-1-naphthyl benzoate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the benzoate ester can undergo hydrolysis to release benzoic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Acetyl-1-naphthol: Lacks the benzoate ester group but shares the acetyl-naphthalene core.

    1-Naphthyl benzoate: Lacks the acetyl group but contains the naphthalene-benzoate structure.

    2-Naphthol: A precursor in the synthesis of 2-Acetyl-1-naphthyl benzoate, with a hydroxyl group instead of the acetyl and benzoate groups.

Uniqueness: this compound is unique due to the presence of both the acetyl and benzoate ester groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and biological activities.

Properties

CAS No.

63450-44-2

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

(2-acetylnaphthalen-1-yl) benzoate

InChI

InChI=1S/C19H14O3/c1-13(20)16-12-11-14-7-5-6-10-17(14)18(16)22-19(21)15-8-3-2-4-9-15/h2-12H,1H3

InChI Key

DPEZTQNZBJBTSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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